2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
Description
Historical Context and Development
The development of this compound emerges from the broader historical evolution of fused heterocyclic chemistry, particularly the advancement of synthetic methodologies for constructing tetrahydrofuro[3,2-c]pyridine scaffolds. The foundational work in this area can be traced to the development of the Pictet-Spengler reaction, which has become a cornerstone method for synthesizing these complex bicyclic systems. Early research efforts focused on establishing reliable synthetic routes to the parent furo[3,2-c]pyridine system, with the first successful preparations dating back several decades when researchers recognized the potential of these scaffolds in medicinal chemistry applications.
The specific synthesis of this compound represents a more recent achievement, coinciding with advances in cascade reaction chemistry and improved understanding of heterocyclic reactivity patterns. The compound's development was facilitated by the establishment of semi-one-pot methodologies that enable the construction of 4-substituted tetrahydrofuro[3,2-c]pyridines through condensation reactions followed by acid-catalyzed cyclization processes. These synthetic breakthroughs occurred alongside broader recognition of the importance of nitro-substituted aromatic systems in pharmaceutical research, driving the specific interest in this particular substitution pattern.
The historical significance of this compound is further enhanced by its role in demonstrating the versatility of modern heterocyclic synthesis. The successful preparation of this compound exemplifies how classical reaction principles can be adapted to create complex molecular architectures with potential biological relevance. The compound's emergence in the chemical literature coincides with increased understanding of structure-activity relationships in heterocyclic drug discovery, where the combination of furan and pyridine moieties has proven particularly valuable for targeting diverse biological pathways.
Contemporary developments have established this compound as a valuable synthetic intermediate and research target, with its inclusion in commercial chemical catalogs reflecting its recognized importance in the scientific community. The assignment of the Chemical Abstracts Service number 1192968-13-0 and MDL number MFCD22689166 provides standardized identification that facilitates research coordination and literature tracking. These developments mark the compound's transition from a theoretical synthetic target to a practical research tool with established availability and characterization protocols.
Position within Heterocyclic Chemistry
This compound occupies a distinctive position within the vast landscape of heterocyclic chemistry, representing an important class of compounds that bridge multiple structural and functional categories. The compound belongs to the broader family of fused bicyclic systems that incorporate both oxygen and nitrogen heteroatoms, positioning it at the intersection of furan chemistry and pyridine chemistry. This dual heterocyclic nature provides the compound with unique electronic properties that distinguish it from simpler monocyclic heterocycles and contribute to its versatility in chemical transformations and biological interactions.
Within the specific context of furo[3,2-c]pyridine derivatives, this compound represents one of the most thoroughly characterized examples of substituted tetrahydro variants. The furo[3,2-c]pyridine scaffold itself is recognized as a privileged structure in medicinal chemistry, with natural and synthetic derivatives demonstrating diverse biological activities including antitumor, antimicrobial, and anti-inflammatory properties. The 4-nitrophenyl substitution pattern introduces additional complexity and functionality, creating opportunities for further chemical modification and enhanced biological selectivity.
The compound's structural features align with current trends in heterocyclic drug discovery, where researchers increasingly focus on rigid, fused systems that can provide enhanced binding selectivity and improved pharmacological properties. The partially saturated nature of the pyridine ring in this compound offers advantages in terms of conformational flexibility while maintaining the essential electronic characteristics of the aromatic system. This balance between rigidity and flexibility represents an optimal design principle in modern heterocyclic chemistry.
Contemporary research trends have positioned compounds like this compound at the forefront of efforts to develop new synthetic methodologies and explore novel biological activities. The compound serves as both a synthetic target for methodological development and a research tool for investigating structure-activity relationships. Its position within heterocyclic chemistry is further strengthened by its accessibility through established synthetic routes and its compatibility with diverse chemical transformation protocols.
Classification in Fused Bicyclic Systems
The classification of this compound within the framework of fused bicyclic systems reveals its sophisticated structural organization and systematic relationships to other heterocyclic compounds. According to standard nomenclature conventions, this compound belongs to the furo[3,2-c]pyridine class, where the numerical designation [3,2-c] indicates the specific fusion pattern between the furan and pyridine rings. The tetrahydro designation reflects the saturation state of the pyridine component, distinguishing it from fully aromatic analogs and highlighting its unique reactivity profile.
Within the broader classification of fused heterocycles, this compound represents a Type I fusion system where two five-membered and six-membered rings share a common bond. The specific fusion geometry creates a planar aromatic system with an attached saturated ring component, resulting in a molecular architecture that combines the electronic properties of aromatic heterocycles with the conformational flexibility of saturated systems. This structural combination is particularly valuable in medicinal chemistry applications where both binding affinity and selectivity are crucial considerations.
The systematic classification extends to the substitution pattern, where the 4-nitrophenyl group at the 2-position represents a specific example of aryl substitution on the furan ring. This substitution pattern follows established conventions for describing substituted heterocycles and provides clear structural identification that facilitates literature searching and chemical database queries. The nitro group functionality introduces additional classification considerations, as it represents both an electron-withdrawing substituent and a potential site for further chemical modification.
From a synthetic chemistry perspective, this compound can be classified as a product of cascade cyclization reactions, specifically those involving Pictet-Spengler-type processes. This classification is significant because it indicates the compound's accessibility through established synthetic methodologies and suggests potential routes for preparing related analogs. The classification also encompasses the compound's role as a potential synthetic intermediate for more complex heterocyclic systems.
Modern chemical informatics systems classify this compound according to multiple organizational schemes, including molecular fingerprints, pharmacophore patterns, and structural similarity indices. These classification approaches facilitate computational drug discovery efforts and enable systematic exploration of structure-activity relationships within the broader furo[3,2-c]pyridine family. The compound's unique position within these classification systems reflects its distinctive combination of structural features and functional group patterns.
Research Significance and Rationale
The research significance of this compound stems from multiple converging factors that collectively establish its importance in contemporary heterocyclic chemistry and medicinal chemistry research. The compound serves as a valuable model system for investigating the synthetic chemistry of fused heterocycles, particularly those involving cascade cyclization processes that create multiple bonds and rings in single reaction sequences. This synthetic significance extends beyond the compound itself to encompass the broader methodological implications for preparing related heterocyclic systems with potential pharmaceutical applications.
The structural features of this compound align with several current research priorities in drug discovery and development. The fused bicyclic scaffold provides a rigid framework that can serve as a privileged structure for developing selective enzyme inhibitors and receptor modulators. The nitrophenyl substituent introduces additional functionality that may enhance binding interactions with biological targets while providing opportunities for further structural modification through established synthetic transformations of nitro groups.
Research rationale for studying this compound includes its potential role in developing new synthetic methodologies for constructing complex heterocyclic systems. The successful preparation of this compound demonstrates the viability of cascade approaches to fused heterocycle synthesis, providing a foundation for extending these methods to related structural classes. This methodological significance has broader implications for the efficient synthesis of compound libraries for biological screening and medicinal chemistry optimization programs.
The compound's research significance is further enhanced by its position within the broader landscape of tetrahydrofuro[3,2-c]pyridine derivatives, many of which have demonstrated promising biological activities. Related compounds in this structural class have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents, suggesting that systematic investigation of substitution patterns and functional group modifications could yield compounds with enhanced therapeutic potential. The specific nitrophenyl substitution pattern provides a starting point for structure-activity relationship studies that could guide the development of more potent and selective analogs.
Contemporary research initiatives increasingly focus on understanding the relationship between molecular structure and biological activity in complex heterocyclic systems. This compound represents an ideal candidate for such studies due to its well-defined structure, accessible synthesis, and potential for systematic modification. The compound's commercial availability facilitates collaborative research efforts and enables broader investigation of its properties and applications across multiple research groups.
Properties
IUPAC Name |
2-(4-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-15(17)11-3-1-9(2-4-11)13-7-10-8-14-6-5-12(10)18-13/h1-4,7,14H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWRBNQRMCWLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192968-13-0 | |
| Record name | 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategies for Furo[3,2-c]pyridines
Furo[3,2-c]pyridines are typically synthesized through multi-step sequences involving cyclization reactions starting from appropriately substituted precursors such as amino-furancarbonitriles or related intermediates. Key synthetic routes include:
Cyclization of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds in the presence of sodium ethoxide, yielding Michael adducts which upon further base treatment lead to hexahydro- and dihydrofuro[2,3-b]pyridines.
Thermal cyclization of acid azides derived from substituted furyl propenoic acids , followed by chlorination and reduction steps, to obtain substituted furo[3,2-c]pyridines.
Intramolecular inverse-electron-demand Diels-Alder reactions starting from 1,2,4-triazines functionalized with alkynes, followed by cross-coupling reactions (Suzuki, Stille, Sonogashira) to introduce aryl substituents.
These methods provide a foundation for introducing various substituents, including nitrophenyl groups, at the 2-position of the furo[3,2-c]pyridine scaffold.
Specific Preparation of 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
While direct synthetic routes exclusively for this compound are scarce, analogous procedures for 2-aryl-substituted furo[3,2-c]pyridines and related heterocycles provide insight into its preparation:
Aryl substitution via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling : The 4-nitrophenyl group can be introduced by Suzuki or Stille coupling reactions using 2-halogenated furo[3,2-c]pyridine intermediates and 4-nitrophenyl boronic acids or stannanes.
Cyclization from 2-amino intermediates with 4-nitrophenyl-substituted α,β-unsaturated carbonyl compounds : This method involves Michael addition followed by cyclization under basic conditions, allowing the incorporation of the 4-nitrophenyl moiety.
Chlorination and subsequent substitution of pyridone intermediates : Starting from 2,3-dimethylfuro[3,2-c]pyridine-4-one, chlorination with phosphorus oxychloride followed by nucleophilic substitution with 4-nitrophenyl nucleophiles can yield the desired compound.
Representative Synthetic Procedure (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of acid azide | Conversion of 3-(4,5-dimethyl-2-furyl)propenoic acid to acid azide | Intermediate for cyclization |
| 2 | Thermal cyclization | Heating at 240°C in Dowtherm | Formation of 2,3-dimethyl-5H-furo[3,2-c]pyridine-4-one |
| 3 | Chlorination | Phosphorus oxychloride | 2,3-dimethylfuro[3,2-c]pyridine-4-chloride |
| 4 | Nucleophilic substitution | Reaction with 4-nitrophenyl nucleophile | 2-(4-nitrophenyl)-substituted furo[3,2-c]pyridine |
This sequence illustrates the general approach to incorporating the 4-nitrophenyl group onto the furo[3,2-c]pyridine core.
Analytical and Characterization Data
The synthesized this compound and related derivatives are typically characterized by:
Infrared spectroscopy (IR) : To confirm functional groups such as nitro and furan rings.
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR provide structural confirmation of the fused ring system and substitution pattern.
Mass spectrometry (MS) : To verify molecular weight and fragmentation pattern.
Elemental analysis : To confirm purity and composition.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the furan or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the furan and pyridine rings can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The nitro group’s electronic and steric effects differentiate this compound from analogs with other substituents. Key comparisons include:
Table 1: Substituent Impact on Melting Points and Reactivity
- Melting Points : Chloro and nitro groups typically increase melting points due to enhanced dipole-dipole interactions. The nitrophenyl derivative likely exceeds the 183–222°C range observed for fluoro- and chloro-substituted analogs .
- Spectral Data : The nitro group would deshield nearby protons in $ ^1H $-NMR (e.g., aromatic protons ortho to the nitro group), producing distinct shifts compared to phenyl or halogenated analogs .
Heterocyclic Analogs: Furo vs. Thieno Pyridines
Replacing the furan oxygen with sulfur (as in thieno[3,2-c]pyridines) alters electronic and pharmacokinetic properties:
- Electronic Effects: Sulfur’s lower electronegativity vs.
- Biological Applications: Thienopyridines (e.g., Clopidogrel) are established antiplatelet agents, while furopyridines may favor antimicrobial or anticancer applications due to differing solubility and target interactions .
Biological Activity
Overview
2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine is a heterocyclic compound notable for its unique fused furan and pyridine ring structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer studies.
- Molecular Formula: C₁₃H₁₂N₂O₃
- Molecular Weight: 244.25 g/mol
- CAS Number: 1192968-13-0
- IUPAC Name: 2-(4-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Induces apoptosis |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 20.0 | Inhibits proliferation |
The biological activity of this compound is largely attributed to the nitrophenyl group, which enhances its reactivity and ability to interact with biological targets. Studies suggest that the compound may act by:
- Inhibiting DNA synthesis.
- Disrupting mitochondrial function.
- Modulating signaling pathways associated with cell survival and death.
Case Studies
-
Antimicrobial Study
- A recent study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial properties.
-
Anticancer Research
- In a comparative study involving various derivatives of furo[3,2-c]pyridine compounds, this compound demonstrated superior activity with an IC50 value significantly lower than its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine, and how can purity be validated?
- Methodology :
- Multi-step synthesis : Begin with a base heterocyclic scaffold (e.g., furopyridine), followed by nitrophenyl group introduction via cross-coupling reactions (e.g., Suzuki-Miyaura) under inert conditions. Optimize reaction parameters (temperature, catalyst loading) using kinetic studies .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry for molecular weight confirmation. Validate purity (>95%) via ¹H/¹³C NMR, ensuring absence of side products like unreacted intermediates or regioisomers .
Q. How can the electronic and steric effects of the 4-nitrophenyl substituent influence the compound’s reactivity in further functionalization?
- Methodology :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactive sites. Compare with experimental results from electrophilic substitution reactions (e.g., bromination) to validate computational predictions .
- Steric analysis : Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to assess spatial hindrance from the nitrophenyl group .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts in ¹H NMR) be resolved for this compound?
- Methodology :
- Controlled variable testing : Re-synthesize the compound under varying conditions (e.g., solvent polarity, temperature) to isolate environmental effects on chemical shifts.
- Advanced NMR techniques : Employ 2D NMR (HSQC, HMBC) to resolve signal overlap and assign ambiguous peaks. Compare with structurally analogous compounds (e.g., ’s tetrahydrothieno derivatives) to identify substituent-specific trends .
Q. What mechanistic insights explain the compound’s potential bioactivity in kinase inhibition assays?
- Methodology :
- Kinetic profiling : Conduct time-resolved enzymatic assays (e.g., ADP-Glo™) to measure IC₅₀ values. Pair with molecular docking (AutoDock Vina) to predict binding modes within kinase active sites.
- Structure-activity relationship (SAR) : Synthesize derivatives with modified nitrophenyl or furopyridine moieties to isolate pharmacophoric contributions .
Q. How does the compound’s photostability under UV light impact its applicability in optoelectronic materials?
- Methodology :
- Accelerated degradation studies : Expose the compound to UV-Vis light (300–800 nm) in controlled atmospheres (N₂ vs. O₂). Monitor degradation via UV-Vis spectroscopy and HPLC.
- Computational analysis : Use TD-DFT to model excited-state behavior and identify degradation pathways (e.g., nitro group reduction or ring-opening) .
Methodological Framework Integration
Q. How can semi-experimental designs balance hypothesis testing and exploratory research for this compound?
- Methodology :
- Embedded design : Combine quantitative assays (e.g., catalytic activity measurements) with qualitative observations (e.g., crystallization attempts) in iterative cycles. Pre-/post-test frameworks () allow simultaneous hypothesis validation and serendipitous discovery .
Q. What strategies reconcile discrepancies between computational predictions and experimental results in solubility studies?
- Methodology :
- Multi-parametric analysis : Use Hansen solubility parameters (HSPs) and COSMO-RS simulations to model solubility. Validate with experimental data (e.g., shake-flask method) across solvents (polar aprotic to nonpolar). Adjust computational models using machine learning (e.g., random forests) to improve predictive accuracy .
Key Considerations
- Theoretical linkage : Anchor studies to heterocyclic chemistry frameworks (e.g., frontier molecular orbital theory for reactivity) .
- Data triangulation : Cross-validate results using orthogonal techniques (e.g., XRD for structure, DSC for thermal stability) .
- Ethical compliance : Follow institutional guidelines for handling nitroaromatics (potential mutagenicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
